![molecular formula C17H19N3O3 B3960056 N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B3960056.png)
N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-furamide
Descripción general
Descripción
N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-furamide, commonly known as TAK-915, is a novel small molecule drug that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. It belongs to the class of drugs known as gamma-secretase modulators, which are designed to selectively inhibit the production of beta-amyloid protein, a key factor in the development of Alzheimer's disease.
Mecanismo De Acción
TAK-915 works by selectively inhibiting the production of beta-amyloid protein by modulating the activity of gamma-secretase, an enzyme that is involved in the production of beta-amyloid protein. By reducing the production of beta-amyloid protein, TAK-915 may slow the progression of Alzheimer's disease and improve cognitive function.
Biochemical and Physiological Effects
TAK-915 has been shown to reduce the levels of beta-amyloid protein in the brain, which is a hallmark of Alzheimer's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, TAK-915 has been shown to be safe and well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TAK-915 is its selectivity for gamma-secretase, which may reduce the risk of side effects associated with non-selective gamma-secretase inhibitors. However, one limitation of TAK-915 is its limited bioavailability, which may make it difficult to achieve therapeutic concentrations in the brain.
Direcciones Futuras
Future research on TAK-915 may focus on optimizing its pharmacokinetic properties to improve its bioavailability and achieve therapeutic concentrations in the brain. In addition, further studies may be needed to evaluate the long-term safety and efficacy of TAK-915 in clinical trials. Other future directions may include exploring the potential of TAK-915 as a treatment for other cognitive disorders such as Parkinson's disease and schizophrenia.
Conclusion
In conclusion, TAK-915 is a novel small molecule drug that has shown promise as a potential treatment for cognitive disorders such as Alzheimer's disease. Its selective inhibition of gamma-secretase and reduction of beta-amyloid protein production make it an attractive candidate for further research and development. However, further studies are needed to optimize its pharmacokinetic properties and evaluate its long-term safety and efficacy in clinical trials.
Aplicaciones Científicas De Investigación
TAK-915 has been extensively studied in preclinical models to evaluate its potential as a treatment for cognitive disorders. In animal models of Alzheimer's disease, TAK-915 has been shown to reduce the production of beta-amyloid protein and improve cognitive function. It has also been shown to be safe and well-tolerated in animal studies.
Propiedades
IUPAC Name |
N-(3-carbamoyl-4-piperidin-1-ylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c18-16(21)13-11-12(19-17(22)15-5-4-10-23-15)6-7-14(13)20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9H2,(H2,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHLIUKKWSIVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[2-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3959980.png)

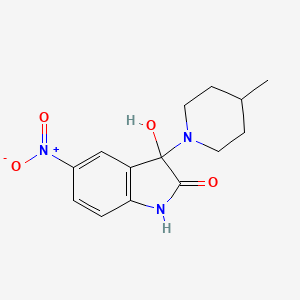
![3-({[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3959997.png)
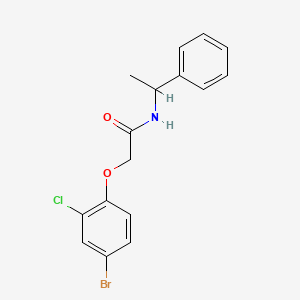
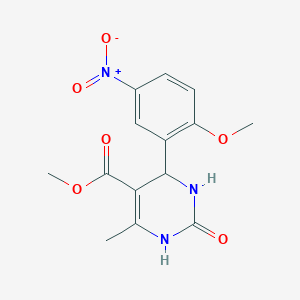
![2,6-dimethoxy-4-{3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B3960018.png)
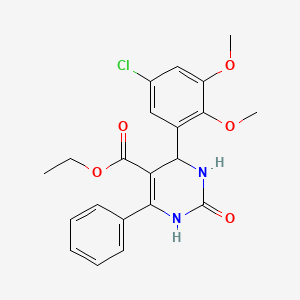
![methyl 4-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3960036.png)
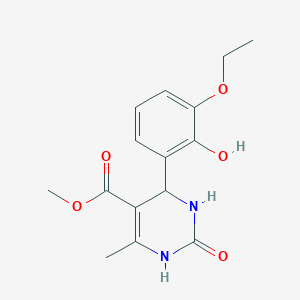
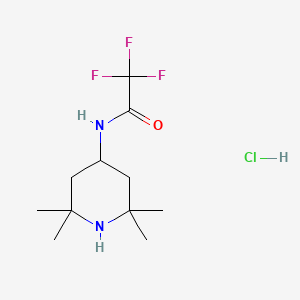
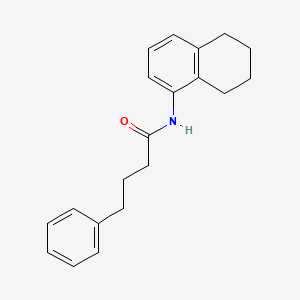
![10-bromo-6-(2,5-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960043.png)
![3-{5-[(4-bromo-2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3960047.png)